molecular formula C23H22FN5O2 B11033295 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

Cat. No.: B11033295
M. Wt: 419.5 g/mol
InChI Key: GWGRLMAFKXOGSC-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide is a complex organic compound that features a combination of fluorophenyl, pyridazinone, and benzimidazole moieties

Preparation Methods

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the benzimidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridazinone ring.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other fluorophenyl-pyridazinone derivatives and benzimidazole-containing molecules. Compared to these compounds, 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Examples of similar compounds include 2-(2-fluorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide.

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide

InChI

InChI=1S/C23H22FN5O2/c1-28-20-10-5-4-9-19(20)26-21(28)11-6-14-25-22(30)15-29-23(31)13-12-18(27-29)16-7-2-3-8-17(16)24/h2-5,7-10,12-13H,6,11,14-15H2,1H3,(H,25,30)

InChI Key

GWGRLMAFKXOGSC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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